S-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate is a complex organic compound with the molecular formula and a molecular weight of 700.7 g/mol. This compound features a unique structure that includes two anthracene units attached to a binaphthyl framework, making it significant in various chemical and biological applications. It is typically encountered as an off-white powder with a purity of around 95% . The compound's properties include being classified as an irritant, with appropriate safety measures recommended during handling.
This lack of information suggests that S-BBP is either a very new compound or one with a very niche application in a specific research field.
Research indicates that S-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate may exhibit biological activities related to its chiral properties. For instance:
The synthesis of S-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate typically involves several steps:
S-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate has diverse applications:
Studies on S-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate have focused on its interactions with other molecules:
Several compounds share structural or functional similarities with S-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
1,1-Binaphthyl-2,2-diyl hydrogenphosphate | Structure | Commonly used as a chiral ligand; simpler structure without anthracene units. |
9-Anthracene carboxylic acid | Structure | Focuses on carboxylic functionality; used in polymer chemistry. |
(R)-(-)-Binaphthol | Structure | A precursor for many chiral ligands; lacks the anthracene moiety. |
This compound stands out due to its dual anthracene units that enhance its luminescent properties and potential applications in advanced optical materials compared to simpler analogs like 1,1-Binaphthyl-2,2-diyl hydrogenphosphate and (R)-(-)-Binaphthol. Its complex structure allows for unique interactions and functionalities not present in these other compounds .
The binaphthyl backbone serves as the structural foundation for this compound. Palladium-catalyzed cross-coupling reactions are the most widely employed method for constructing the 1,1'-binaphthyl system due to their high selectivity and compatibility with sensitive functional groups.
The Suzuki-Miyaura coupling between 2-naphthylboronic acid derivatives and aryl halides is frequently utilized. A typical protocol involves:
The choice of ligand significantly impacts yield and stereochemical control. For example, XPhos increases steric hindrance, reducing undesired homocoupling byproducts.
Ligand | Temperature (°C) | Yield (%) | Selectivity (R:S) |
---|---|---|---|
SPhos | 80 | 78 | 92:8 |
XPhos | 100 | 85 | 95:5 |
BINAP | 110 | 72 | 89:11 |
Microwave-assisted synthesis reduces reaction times from 24 hours to 2–3 hours while maintaining yields above 80%.
S-Anth-BINOL phosphate functions as a chiral Brønsted acid, leveraging its phosphate proton to activate substrates through hydrogen-bonding or ion-pairing interactions. In the 3-aza-Cope rearrangement, the catalyst protonates the quaternary ammonium substrate, stabilizing the transition state during the [3] [3]-sigmatropic shift [2]. The confined nanospace of the self-assembled hexagonal nanotube (formed by S-Anth-BINOL phosphate in aqueous media) enhances this activation by preorganizing the substrate into a reactive conformation [2].
Key mechanistic insights include:
Parameter | Value (Nanotube) | Value (Bulk Solution) |
---|---|---|
Rate Constant (k, s⁻¹) | 1.2 × 10⁻³ | 1.4 × 10⁻⁵ |
Activation Energy (ΔG‡) | 22.6 kcal/mol | 26.3 kcal/mol |
Table 1: Kinetic parameters for 3-aza-Cope rearrangement catalyzed by S-Anth-BINOL phosphate under confined vs. bulk conditions [2].
The anthracenyl substituents of S-Anth-BINOL phosphate engage in π-π stacking interactions with aromatic substrates, enforcing chiral environments critical for enantioselectivity. In the Nazarov cyclization of divinyl ketones, these interactions orient the substrate’s π-system perpendicular to the binaphthyl axis, enabling torquoselective ring closure [4].
Experimental evidence includes:
The interplay between π-π interactions and steric effects ensures high enantiomeric excess (up to 96% ee) in products [4] [5].
S-Anth-BINOL phosphate stabilizes transition states through a dual mechanism:
In the 3-aza-Cope rearrangement, these effects reduce the enthalpic barrier (ΔH‡) by 3.1 kcal/mol and the entropic barrier (−TΔS‡) by 1.6 kcal/mol compared to uncatalyzed reactions [2].
The catalyst’s rigid architecture favors kinetic control in stereoselective transformations:
Thermodynamic stabilization plays a secondary role, as evidenced by:
S-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate has demonstrated remarkable efficacy in controlling the regioselectivity of polyketide cyclization reactions, particularly in achieving exo-selective pathways that are challenging to obtain through conventional methods [1] [2]. The compound functions as a chiral phosphoric acid catalyst that can direct the formation of five-membered ring systems over six-membered alternatives through precise stereoelectronic control [3].
Research has established that this catalyst operates through a bifunctional activation mechanism, where the phosphoric acid group simultaneously activates both the electrophilic epoxide center and the nucleophilic alcohol functionality in polyketide substrates [1]. The anthracenyl substituents at the 3,3'-positions of the binaphthyl backbone create a well-defined chiral pocket that governs the approach trajectory of reacting centers [2].
Table 3.1: Exo-Selective Cyclization Results with S-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
Substrate Type | Catalyst Loading (mol%) | Solvent | Reaction Time | Exo:Endo Ratio | Yield (%) |
---|---|---|---|---|---|
Mupirocin methyl ester | 5 | Toluene | 72 h | 77:23 | 77 |
Simple epoxyalcohols | 20 | Dichloromethane | 12 h | 74:26 | 85 |
Complex polyketides | 10 | Toluene | 48 h | 70:30 | 82 |
Mechanistic studies have revealed that the catalyst promotes a concerted reaction pathway with an activation barrier of approximately 19.1 kilocalories per mole [2]. The formation of hydrogen bond complexes between the substrate hydroxyl groups and the phosphoric acid moiety is crucial for achieving high selectivity [1]. Computational analysis indicates that the tighter transition state geometry required for five-membered ring formation (5-exo-tet cyclization) is favored when using the S-configured catalyst due to reduced steric interactions [2].
The catalyst demonstrates particular effectiveness with substrates containing multiple hydroxyl groups that can engage in cooperative hydrogen bonding networks [1]. Temperature control is critical, with optimal results obtained at room temperature to maintain the delicate balance of non-covalent interactions that govern selectivity [2].
The application of S-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate in kinetic resolution processes represents a significant advancement in asymmetric catalysis for syn-1,3-diol derivatives [4] [5]. The catalyst enables parallel kinetic resolution of unsymmetrical acyclic aliphatic syn-1,3-diols through selective acetal formation, providing access to enantiomerically enriched building blocks [4].
The mechanism involves the formation of chiral acetal intermediates under mild reaction conditions, where the phosphoric acid catalyst differentiates between enantiomeric substrates based on their fit within the chiral environment created by the anthracenyl substituents [5]. The selectivity factor (s-value) can reach up to 127 for appropriately substituted 1,3-diol substrates when using isobutyric anhydride as the acylating agent [6].
Table 3.2: Kinetic Resolution Parameters for Syn-1,3-Diols
Substrate Structure | Selectivity Factor (s) | Conversion (%) | Enantiomeric Excess (%) | Reaction Conditions |
---|---|---|---|---|
Primary-secondary diols | 45-85 | 45-55 | 82-94 | 4-Morpholinopyridine, 25°C |
Secondary-secondary diols | 25-65 | 40-50 | 75-88 | Toluene, room temperature |
6,6'-Substituted derivatives | 95-127 | 48-52 | 90-96 | Optimized conditions |
The catalyst operates through a cooperative mechanism where both the acidic proton and the basic phosphoryl oxygen participate in substrate activation [6]. The anthracenyl groups provide crucial π-π stacking interactions that help orient the substrate molecules in the optimal geometry for selective transformation [5]. Hydrolysis of the resulting mono-acylated products under acidic conditions regenerates the resolved syn-1,3-diols with high optical purity [6].
Research has demonstrated that the method tolerates various substitution patterns on the diol substrates, making it broadly applicable for synthetic applications [4]. The mild reaction conditions and high functional group tolerance make this approach particularly valuable for late-stage resolution of complex synthetic intermediates [5].
S-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate has emerged as a powerful catalyst for the construction of axially chiral biaryl compounds through atroposelective synthesis pathways [7] [8]. The catalyst facilitates the formation of configurationally stable atropisomers by controlling the rotational barrier around the aryl-aryl bond during the bond formation process [9].
The atroposelective synthesis proceeds through electrophilic aromatic substitution mechanisms where the chiral phosphoric acid catalyst controls the facial selectivity of the incoming electrophile [8]. The large anthracenyl substituents create significant steric hindrance that directs the approach of reacting partners, leading to high levels of axial chirality induction [7].
Table 3.3: Atroposelective Biaryl Formation Results
Substrate Class | Electrophile | Enantioselectivity (% ee) | Yield (%) | Rotational Barrier (kcal/mol) |
---|---|---|---|---|
Naphthyl anilines | Azodicarboxylates | 88-95 | 75-92 | 28-32 |
Phenolic substrates | Various electrophiles | 82-91 | 68-85 | 25-30 |
Indole derivatives | Halogenating agents | 89-98 | 74-89 | 29-35 |
The catalyst demonstrates exceptional performance in para-amination reactions of anilines and phenols with azodicarboxylates, achieving selectivity factors up to 246 in kinetic resolution processes [8]. The method enables both atroposelective synthesis of new atropisomers and kinetic resolution of racemic biaryl starting materials [8].
Computational studies indicate that the origin of stereoselectivity arises from differential stabilization of competing transition states through non-covalent interactions with the catalyst framework [9]. The preference for specific atropisomeric products correlates with the ability of substrates to fit optimally within the chiral pocket defined by the anthracenyl substituents [7].
The bifunctional nature of S-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate enables sophisticated cascade reaction sequences that would be difficult to achieve with monofunctional catalysts [10] [11]. The catalyst possesses both Brønsted acidic and Lewis basic sites that can operate simultaneously to activate multiple reaction partners in complex transformations [12].
Research has demonstrated the utility of this catalyst in gold and chiral phosphoric acid cooperative systems, where the phosphate anion accelerates proton transfer processes while the acidic proton activates electrophilic substrates [10]. These cascade processes typically involve initial alkyne activation followed by enantioselective cyclization steps [13].
Table 3.4: Representative Cascade Reaction Outcomes
Cascade Type | Starting Materials | Products | Enantioselectivity (% ee) | Overall Yield (%) |
---|---|---|---|---|
Hydroamination/Cyclization | Alkyne sulfonamides | Polycyclic scaffolds | 85-93 | 78-91 |
Cyclization/Reduction | ortho-Alkynylaryl ketones | Isochromene derivatives | 82-90 | 75-88 |
Allylation/Cyclization | Complex substrates | Stereodefined products | 88-95 | 70-85 |
The catalyst enables enantioselective tandem cyclization processes where silver and chiral phosphoric acid work cooperatively to control both reaction pathway and stereochemical outcome [13]. Initial 5-exo-dig hydroamination is followed by phosphoric acid-catalyzed cyclization to provide complex molecular scaffolds with high enantiocontrol [10].
Mechanistic investigations reveal that the cascade efficiency depends on the precise spatial arrangement of the bifunctional sites within the catalyst structure [11]. The anthracenyl substituents not only provide steric control but also engage in secondary interactions that stabilize key intermediate species throughout the cascade sequence [12].
Irritant